5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazole and benzoxazine core. The molecule is substituted with a phenyl group at position 2 and a 4-nitrophenyl group at position 5 (Fig. 1). The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-25(27)17-12-10-16(11-13-17)22-24-20(18-8-4-5-9-21(18)28-22)14-19(23-24)15-6-2-1-3-7-15/h1-13,20,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTQRWOZBPPONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C22H17N3O3
- Molecular Weight : 371.39 g/mol
- CAS Number : 300390-17-4
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the nitrophenyl group enhances antimicrobial activity by disrupting bacterial cell membranes or inhibiting cell wall synthesis .
Anticancer Potential
The compound has shown promise in cancer research. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, a derivative was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating inflammatory diseases . The mechanism involves inhibition of the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
The biological activities of 5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Modulation : The nitrophenyl moiety is known to influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines showed that 5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative study involving several synthesized derivatives of pyrazolo[1,5-c][1,3]benzoxazine, it was found that the presence of the nitrophenyl group enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit promising anticancer properties. A study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against a range of pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antibiotics .
Polymer Chemistry
In materials science, the compound has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices can improve their performance under thermal stress .
Synthetic Intermediates
5-(4-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with tailored properties .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 4-nitrophenyl group facilitates nucleophilic substitution under controlled conditions.
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Mechanism : The nitro group activates the para position for attack by nucleophiles via a Meisenheimer complex intermediate .
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Limitations : Steric hindrance from the fused benzoxazine ring reduces reactivity at ortho positions.
Reduction Reactions
The nitro group undergoes selective reduction while preserving the benzoxazine core.
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Key Finding : Hydrogenation preserves the pyrazolo[1,5-c]benzoxazine framework but may reduce the dihydro moiety at >100°C .
Electrophilic Substitution
The benzoxazine ring undergoes electrophilic attacks at positions 7 and 9.
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Regioselectivity : Electron-donating effects from the dihydro moiety direct electrophiles to C7 and C9 positions .
Ring-Opening and Rearrangement
The benzoxazine ring shows pH-dependent stability:
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Structural Insight : Ring-opening occurs preferentially at the oxazine O-atom under acidic conditions.
Cycloaddition Reactions
The pyrazole moiety participates in [3+2] cycloadditions:
Cross-Coupling Reactions
The phenyl group undergoes palladium-catalyzed coupling:
Photochemical Reactions
UV-induced transformations exhibit unique reactivity:
| Light Source | Solvent | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm UV | Acetonitrile | Nitro -> Nitroso isomer | 0.32 | |
| 365 nm UV | Benzene | Benzoxazine ring contraction | 0.18 |
Critical Analysis of Reactivity Trends
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Nitro Group Influence :
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Reduces electron density in the benzoxazine ring (Hammett σₚ = +1.27).
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Directs electrophiles to C7/C9 via resonance effects.
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Steric Effects :
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Solvent Dependence :
This comprehensive profile demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials. Experimental data from controlled studies provide a robust foundation for further innovation in heterocyclic chemistry.
Comparison with Similar Compounds
Key Structural Features :
- Fused bicyclic system : Enhances molecular rigidity and binding affinity to biological targets.
- 4-Nitrophenyl substituent : Modulates electronic density and redox properties.
- Phenyl group at position 2 : Contributes to hydrophobic interactions in biological systems.
Comparison with Structurally Similar Compounds
The biological and chemical properties of pyrazolo-benzoxazines are highly dependent on substituent patterns. Below is a detailed comparison with analogs reported in recent literature:
Substituent Variations in the 5-Position
Key Observations :
- Nitro vs. Alkoxy Groups : The nitro group (e.g., 4-nitrophenyl) enhances reactivity in electrophilic substitution reactions compared to alkoxy substituents (e.g., ethoxy) .
Halogenated Derivatives
Halogenation at other positions further diversifies activity:
Key Observations :
- Dual Halogenation : Compounds like 7,9-dichloro derivatives show enhanced anticancer activity due to increased electrophilicity and target engagement .
- Bromine Substitution : Brominated analogs (e.g., 9-bromo derivatives) exhibit stronger halogen bonding with biological targets, improving potency .
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing 5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives?
Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions:
Chalcone Formation : React substituted salicylic aldehydes with acetophenones under Claisen-Schmidt conditions to form 2-hydroxychalcones (e.g., 3a–h in ).
Pyrazoline Synthesis : Treat chalcones with hydrazine hydrate to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (e.g., 4a–h in ).
Cyclocondensation : React pyrazolines with pyridinecarbaldehydes under acidic conditions to form the tricyclic pyrazolo[1,5-c][1,3]benzoxazine core ().
Key Considerations :
- Solvent choice (e.g., ethanol for chalcone synthesis) and reaction time (48–72 hours for cyclocondensation) are critical for yield optimization.
- Substituent steric effects on the aryl groups influence reaction efficiency ().
Q. Q2. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation:
- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) ().
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and a triclinic P1 space group, as observed in related compounds ().
- Refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate hydrogen bonding and π-π stacking interactions ().
Example Parameters (from ):
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 6.638, 10.997, 11.141 |
| α, β, γ (°) | 70.78, 80.85, 79.15 |
| R-factor | <0.05 (ideal) |
Advanced Research Questions
Q. Q3. What computational strategies are suitable for predicting the bioactivity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BuChE’s catalytic triad (Ser198, His438, Glu325). Prioritize ligands with nitro group positioning near the oxyanion hole ().
Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-enzyme complexes ().
QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict IC50 values. For example, electron-withdrawing groups (e.g., -NO2) enhance BuChE inhibition ().
Data Example (from ):
| Compound | IC50 (BuChE, μM) | Selectivity (BuChE/AChE) |
|---|---|---|
| 6k | 0.12 | >100 |
| 6l | 0.18 | 85 |
Q. Q4. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?
Methodological Answer:
Dose-Response Profiling : Perform MIC (Minimum Inhibitory Concentration) assays against Acinetobacter baumannii () and parallel cytotoxicity tests on PC12 cells ().
Selectivity Index (SI) : Calculate SI = IC50 (cytotoxicity)/IC50 (bioactivity). SI >10 indicates therapeutic potential ().
Mechanistic Studies : Use ROS (reactive oxygen species) assays to determine if antimicrobial activity correlates with oxidative stress induction ().
Case Study :
Q. Q5. What advanced spectroscopic techniques validate the electronic effects of the 4-nitrophenyl substituent?
Methodological Answer:
FT-IR/Raman Spectroscopy : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) modes to assess nitro group conjugation ().
NMR Analysis : Use -NMR to detect deshielding of the benzoxazine C5 atom due to electron-withdrawing effects (δ ~160 ppm) ().
HOMO-LUMO Analysis : Perform DFT calculations (B3LYP/6-311G**) to quantify charge transfer from the benzoxazine ring to the nitro group ().
Methodological Challenges & Solutions
Q. Q6. How can low yields in cyclocondensation steps be addressed during synthesis?
Methodological Answer:
- Catalyst Screening : Replace traditional acid catalysts (e.g., p-TsOH) with Lewis acids (e.g., ZnCl2) to enhance electrophilicity of aldehydes ().
- Microwave-Assisted Synthesis : Reduce reaction time from 72 hours to 2–4 hours while maintaining yields >60% ().
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized hydrazones) and adjust stoichiometry ().
Q. Q7. What strategies resolve discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
Conformational Sampling : Use meta-dynamics simulations to explore ligand flexibility in solution vs. rigid docking poses ().
Solvent Effects : Recalculate docking scores with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions ().
Experimental Validation : Synthesize analogs with modified substituents (e.g., replacing -NO2 with -CN) to test computational hypotheses ().
Data Reproducibility & Validation
Q. Q8. How can crystallographic data reproducibility be ensured across labs?
Methodological Answer:
- Deposition in CSD/CCDC : Share CIF files with full refinement parameters (e.g., ADPs, restraints) ().
- Cross-Validation : Compare unit cell parameters (a, b, c) with published analogs (e.g., vs. 9) to detect systematic errors.
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets ().
Q. Q9. What statistical methods reconcile variability in enzyme inhibition assays?
Methodological Answer:
- Dixon Plots : Determine inhibition constants () via nonlinear regression of velocity vs. substrate concentration ().
- Error Propagation Analysis : Calculate combined uncertainty for IC50 values using Monte Carlo simulations ().
- Inter-Lab Calibration : Use standardized BuChE (horse serum) and AChE (electric eel) sources to minimize batch variability ().
Emerging Research Directions
Q. Q10. How can machine learning accelerate the discovery of analogs with improved pharmacokinetics?
Methodological Answer:
Dataset Curation : Compile ADME data (e.g., LogP, PSA) from existing analogs ().
Model Training : Use Random Forest or GNNs to predict bioavailability compliance with Lipinski/Veber rules ().
Generative Chemistry : Employ REINVENT or ChemBERTa to design novel substituents (e.g., replacing phenyl with pyridyl) while retaining bioactivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
